DIETHYL 1-OCTYLPHOSPHONATE
Overview
Description
DIETHYL 1-OCTYLPHOSPHONATE is an organophosphorus compound with the molecular formula C12H27O3P. It is a phosphonate ester, characterized by the presence of a phosphonate group bonded to an octyl chain and two ethyl groups. This compound is used in various fields, including materials science, chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: DIETHYL 1-OCTYLPHOSPHONATE can be synthesized through a non-hydrolytic sol-gel method. This involves the reaction of titanium tetraisopropoxide with diethyl octylphosphonate in the presence of acetophenone as an oxygen donor at 200°C for 12 hours in toluene . Another method involves the reaction of titanium tetraacetate with diethyl octylphosphonate at 240°C within a molten polymer medium, such as polypropylene .
Industrial Production Methods: In industrial settings, diethyl octylphosphonate is produced by adding n-octyl phosphonic acid diethyl ester and hydrochloric acid into a reaction kettle, followed by the dropwise addition of sulfuric acid. The temperature is then raised to 118°C and maintained for 50 hours .
Chemical Reactions Analysis
Types of Reactions: DIETHYL 1-OCTYLPHOSPHONATE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Substitution: It can participate in substitution reactions, where the ethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and bases are commonly used.
Major Products:
Oxidation: The major product is octylphosphonic acid.
Substitution: The products depend on the nucleophile used; for example, using an alkyl halide can yield alkylphosphonates.
Scientific Research Applications
DIETHYL 1-OCTYLPHOSPHONATE has several applications in scientific research:
Materials Science: It is used in the synthesis of hybrid materials, such as mesoporous titanium dioxide-octylphosphonate hybrid materials.
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology and Medicine:
Industry: It is used as a plasticizer and flame retardant in polymer industries.
Mechanism of Action
DIETHYL 1-OCTYLPHOSPHONATE exerts its effects through the formation of strong P-O-M (phosphorus-oxygen-metal) bonds. These bonds enhance the stability and functionality of the materials it is incorporated into. In biological systems, phosphonates are known to inhibit enzymes by mimicking the transition state of phosphate esters .
Comparison with Similar Compounds
- Diethyl benzylphosphonate
- Diethyl phenylphosphonate
- Diethyl cyanomethylphosphonate
Comparison: DIETHYL 1-OCTYLPHOSPHONATE is unique due to its long octyl chain, which imparts hydrophobic properties and enhances its compatibility with organic polymers. In contrast, diethyl benzylphosphonate and diethyl phenylphosphonate contain aromatic groups, which influence their reactivity and applications in different ways .
Properties
IUPAC Name |
1-diethoxyphosphoryloctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDVRXOWIPONFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074442 | |
Record name | Phosphonic acid, octyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-07-1 | |
Record name | Diethyl P-octylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl octylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068071 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, octyl-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl octylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is diethyl octylphosphonate used in material science?
A1: Diethyl octylphosphonate serves as a key component in creating mesoporous titanium dioxide (TiO2) hybrid materials. [] These materials are synthesized via a non-hydrolytic sol-gel method, where diethyl octylphosphonate reacts with titanium isopropoxide (Ti(OiPr)4) and acetophenone at high temperatures. [] The resulting hybrid material comprises aggregated, roughly spherical, crystalline anatase TiO2 nanoparticles. [] Importantly, the diethyl octylphosphonate grafts onto these nanoparticles through Ti-O-P bonds. [] This grafting process significantly influences the material's properties. As the ratio of phosphorus to titanium (P/Ti) increases, the crystallite size of the TiO2 decreases, leading to a larger specific surface area and smaller pore size. [] These structural changes directly impact the material's performance in various applications, such as catalysis and adsorption.
Q2: Can you elaborate on the role of diethyl octylphosphonate in the synthesis process and how it affects the final material?
A2: Diethyl octylphosphonate acts as both a reactant and a structure-directing agent during the synthesis. [] Its reaction with titanium isopropoxide introduces the phosphonate group into the TiO2 framework, creating the Ti-O-P bonds. [] These bonds influence the crystallization of TiO2, leading to smaller crystallite sizes with increasing diethyl octylphosphonate concentration. [] Additionally, the organic octyl chains in diethyl octylphosphonate contribute to the formation of mesopores within the material. [] At high P/Ti ratios (e.g., 0.2), these octyl chains become the dominant component, forming an organic continuous matrix and resulting in a nonporous hybrid material. [] This control over porosity and surface area makes diethyl octylphosphonate a valuable tool in tailoring the properties of TiO2-based materials for specific applications.
Q3: Besides material science, are there other applications for diethyl octylphosphonate?
A3: Yes, diethyl octylphosphonate is also utilized in organic synthesis. It participates in the hydrophosphorylation of alkenes, a reaction that forms a carbon-phosphorus bond. [] This reaction is typically catalyzed by manganese (II) salts, such as manganese acetate (Mn(OAc)2), under mild conditions using air as an oxidant. [] For example, diethyl octylphosphonate can be synthesized by reacting 1-octene with diethyl phosphite in the presence of a catalytic amount of Mn(OAc)2 at 90°C. [] This method offers a facile route to access organophosphonates, which are valuable compounds in various fields, including pharmaceuticals, agrochemicals, and flame retardants.
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